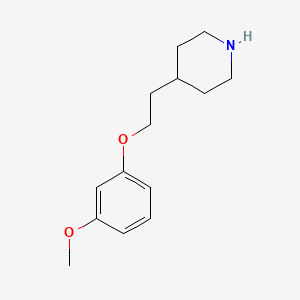
2-(2,5-Dimethylphenoxy)-5-methylaniline
描述
2-(2,5-Dimethylphenoxy)-5-methylaniline, also known as DMPA, is an organic compound with a wide range of applications in the fields of science and technology. DMPA is a common intermediate in various synthetic processes, and its unique properties have been studied in depth since its discovery in the early 20th century. DMPA is a versatile compound, capable of being used as a catalyst, a solvent, a surfactant, and a reagent for a variety of reactions. It has been used in the synthesis of drugs, in the production of polymers, and in the development of new materials. In addition, it has been used in the study of biochemical and physiological processes, providing valuable insight into the mechanisms of action of various compounds.
科学研究应用
2-(2,5-Dimethylphenoxy)-5-methylaniline has been used extensively in scientific research. It has been used as a catalyst in organic synthesis, as a solvent for the extraction of organic compounds, and as a reagent for the synthesis of organic compounds. It has also been used in the study of biochemical and physiological processes, providing valuable insight into the mechanisms of action of various compounds. In addition, it has been used in the development of new materials, such as polymers and nanomaterials.
作用机制
2-(2,5-Dimethylphenoxy)-5-methylaniline is a versatile compound with a wide range of applications. Its unique structure allows it to act as a catalyst, a solvent, a surfactant, and a reagent for a variety of reactions. Its ability to act as a catalyst is due to its electron-withdrawing properties, which allow it to stabilize reactive intermediates and facilitate their conversion into the desired product. Its ability to act as a solvent is due to its ability to dissolve both polar and non-polar compounds. Its ability to act as a surfactant is due to its ability to form micelles, which can reduce the surface tension of a solution and facilitate the dissolution of otherwise insoluble compounds. Finally, its ability to act as a reagent is due to its ability to form strong hydrogen bonds with other molecules, allowing it to act as a bridge between two reactants and facilitate their reaction.
Biochemical and Physiological Effects
This compound has been studied extensively for its biochemical and physiological effects. It has been found to have antioxidant, anti-inflammatory, and anti-cancer properties. In addition, it has been observed to have neuroprotective effects, as well as the ability to modulate the immune system and reduce the risk of infection. It has also been observed to have an effect on the metabolism of lipids, glucose, and proteins, as well as an effect on the activity of certain enzymes.
实验室实验的优点和局限性
2-(2,5-Dimethylphenoxy)-5-methylaniline has several advantages for laboratory experiments. It is relatively inexpensive and can be synthesized easily in large quantities. It is also relatively stable and has a long shelf life. However, it is also highly flammable and can be hazardous if not handled properly. In addition, it can be toxic if ingested and should be handled with care.
未来方向
There are many potential future directions for the use of 2-(2,5-Dimethylphenoxy)-5-methylaniline. One potential direction is the development of new materials based on this compound, such as polymers and nanomaterials. Another potential direction is the study of its effects on biochemical and physiological processes, such as its effects on the metabolism of lipids, glucose, and proteins. Finally, it could be used to develop new drugs and treatments, as it has been observed to have antioxidant, anti-inflammatory, and anti-cancer properties.
属性
IUPAC Name |
2-(2,5-dimethylphenoxy)-5-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-10-5-7-14(13(16)8-10)17-15-9-11(2)4-6-12(15)3/h4-9H,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGHPOGWCBKKTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=C(C=CC(=C2)C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





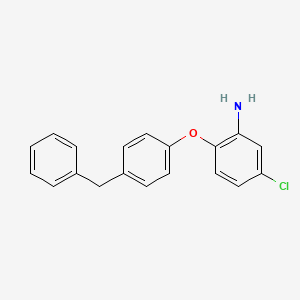
![2-[2-(2-Methoxyethoxy)ethoxy]-5-(trifluoromethyl)-phenylamine](/img/structure/B3172108.png)
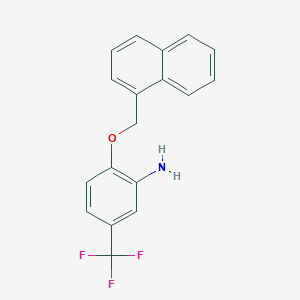
![N-{3-[2-Amino-4-(trifluoromethyl)phenoxy]-phenyl}acetamide](/img/structure/B3172115.png)
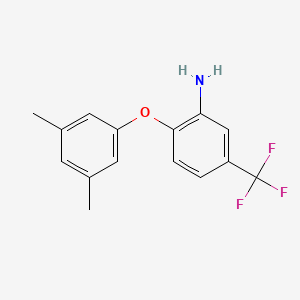
![2-[4-(Tert-pentyl)phenoxy]-5-(trifluoromethyl)-phenylamine](/img/structure/B3172121.png)

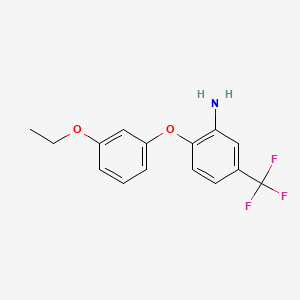

![2-[2-(3-Methylphenoxy)ethyl]piperidine](/img/structure/B3172151.png)

